

physical properties of 1-Methylcyclopropanemethanol boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methylcyclopropanemethanol**

Cat. No.: **B1329797**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **1-Methylcyclopropanemethanol**, Focusing on its Boiling Point

Introduction

1-Methylcyclopropanemethanol is a derivatized cyclopropane compound that serves as a valuable building block in organic synthesis.^[1] Its unique structure, featuring a strained three-membered ring, imparts specific reactivity and conformational properties that are of significant interest in the development of novel chemical entities. This guide provides a detailed examination of the physical properties of **1-Methylcyclopropanemethanol**, with a primary focus on its boiling point. A thorough understanding of these properties is paramount for its effective use in synthetic chemistry, particularly for purification processes, reaction condition optimization, and safety protocols. This document will delve into the theoretical underpinnings of its boiling point, present established physical data, and provide a detailed experimental protocol for its accurate determination, thereby serving as a critical resource for professionals in research and drug development.^{[2][3]}

Core Physicochemical Properties

The physical characteristics of a compound are foundational to its application in a laboratory or industrial setting. For **1-Methylcyclopropanemethanol**, these properties dictate its storage, handling, and use in synthetic protocols. The data presented below has been consolidated from various authoritative chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	2746-14-7	[4]
Molecular Formula	C ₅ H ₁₀ O	[1] [4]
Molecular Weight	86.13 g/mol	[4]
Boiling Point	128 - 128.4 °C at 750-760 mmHg	[2] [4] [5]
Density	0.887 g/mL at 25 °C	[4]
Refractive Index (n ₂₀ /D)	1.431	[2]
Flash Point	34 °C (93.2 °F) - Closed Cup	[2] [5]
Melting Point	-15.1 °C	[2] [6]
Vapor Pressure	4.84 mmHg at 25 °C	[2] [5]
Solubility	Soluble in water (est. 4.6e+004 mg/L at 25°C)	[5]
Appearance	Colorless to light yellow liquid	[2] [6]

A Deeper Analysis of the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This physical constant is intrinsically linked to the substance's molecular structure and the intermolecular forces at play.

Causality Behind the Boiling Point of **1-Methylcyclopropanemethanol**:

- Hydrogen Bonding: The presence of a primary alcohol (-CH₂OH) group is the dominant factor determining the boiling point of **1-Methylcyclopropanemethanol**. The hydroxyl group allows for strong intermolecular hydrogen bonding, where the hydrogen atom of one molecule is attracted to the electronegative oxygen atom of a neighboring molecule. A significant amount of thermal energy is required to overcome these strong forces, resulting in a relatively high boiling point compared to non-polar compounds of similar molecular weight.

- Molecular Weight and van der Waals Forces: With a molecular weight of 86.13 g/mol, **1-Methylcyclopropanemethanol** exhibits London dispersion forces, a type of van der Waals force.^[4] While weaker than hydrogen bonds, these forces contribute to the overall energy required for vaporization. Generally, the boiling point increases with molecular weight due to stronger dispersion forces.^[7]
- Molecular Structure: The compact, cyclic nature of the 1-methylcyclopropyl group influences how closely the molecules can pack together, which in turn affects the strength of intermolecular forces. The rigid, strained cyclopropane ring limits conformational flexibility, which can impact the efficiency of intermolecular interactions compared to a more linear or branched acyclic analogue.

Experimental Determination of Boiling Point

The accurate determination of a boiling point is a fundamental laboratory skill. The capillary method using a Thiele tube is a reliable technique for small sample volumes, ensuring minimal waste and high accuracy.^[8]

Protocol: Boiling Point Determination via the Thiele Tube Method

This protocol describes a self-validating system for determining the boiling point of **1-Methylcyclopropanemethanol**.

Materials:

- **1-Methylcyclopropanemethanol** sample
- Thiele tube
- High-boiling mineral oil or silicone oil
- Thermometer (-10 to 200 °C range)
- Small rubber band or wire
- Capillary tubes (sealed at one end)


- Small test tube (e.g., 75 x 10 mm)
- Bunsen burner or micro-burner
- Clamp and retort stand

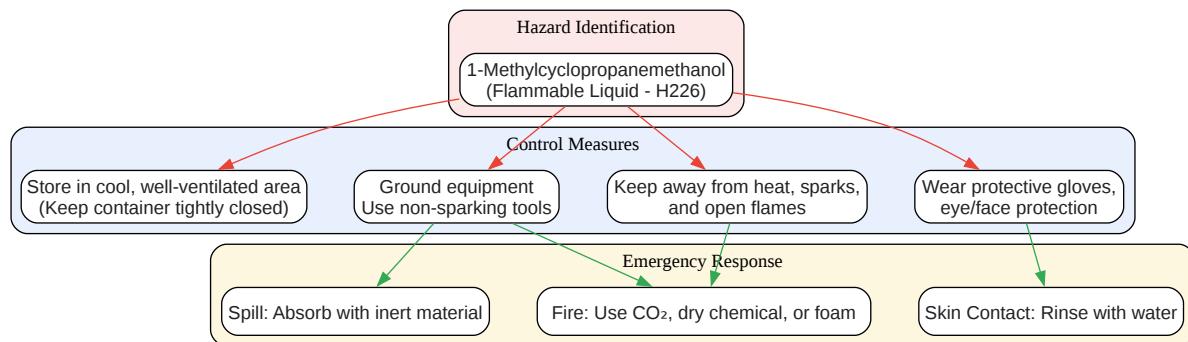
Step-by-Step Methodology:

- Sample Preparation: Add approximately 0.5 mL of **1-Methylcyclopropanemethanol** to the small test tube.
- Capillary Insertion: Place a capillary tube, with its open end facing down, into the test tube containing the sample.
- Apparatus Assembly: Secure the test tube to the thermometer using a small rubber band. Ensure the bottom of the test tube is level with the thermometer's bulb. The rubber band should be positioned above the oil level in the Thiele tube to prevent degradation from heat.
- Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, which should be filled with mineral oil to a level just above the side-arm junction. The sample should be positioned near the middle of the main body of the tube.[8]
- Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.[8] The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.
- Observation: As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. As the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tip. This indicates that the vapor pressure of the liquid has overcome the external pressure.[9][10]
- Boiling Point Identification: Once a vigorous stream of bubbles is observed, remove the heat source. The oil bath will begin to cool.
- Recording the Temperature: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[8] Record this temperature.

- Validation: Allow the apparatus to cool sufficiently and repeat the determination to ensure the result is reproducible.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for boiling point determination.

Relevance in Drug Development & Synthesis

The physical properties of **1-Methylcyclopropanemethanol** are not merely academic; they have direct practical implications.

- Purification: The boiling point of 128 °C is critical for purification by distillation. This temperature allows for efficient separation from lower-boiling starting materials or higher-boiling byproducts and solvents under atmospheric or reduced pressure.
- Reaction Conditions: Knowledge of the boiling point is essential for selecting appropriate solvents and setting reaction temperatures. It allows chemists to run reactions at reflux, providing constant temperature and efficient mixing without loss of material.
- Safety and Handling: The flash point of 34 °C classifies **1-Methylcyclopropanemethanol** as a flammable liquid (Hazard Class 3).^[11] This mandates storage in a well-ventilated, cool area away from ignition sources and the use of spark-proof equipment.^{[11][12]}
- Synthetic Intermediate: As a precursor in pharmaceutical synthesis, its defined physical properties ensure consistent reaction kinetics and product purity.^[3] For instance, it has been utilized in the preparation of (±)-2-(benzyloxycarbonylamino)-2-(1'-methylcyclopropyl)ethanamide, a building block for more complex molecules.

Logical Framework for Safe Handling

[Click to download full resolution via product page](#)

Caption: Key safety considerations for handling.

Conclusion

1-Methylcyclopropanemethanol is a key synthetic intermediate whose utility is fundamentally linked to its distinct physical properties. Its boiling point of approximately 128 °C, a direct consequence of its molecular structure and capacity for hydrogen bonding, is a critical parameter for its purification and use in chemical reactions. By understanding the theoretical basis of this property and employing rigorous experimental techniques for its verification, researchers can ensure the safe, efficient, and reproducible application of this compound in the pursuit of new pharmaceutical agents and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. CYCLOPROPYLMETHANOL CAS NO - 2516-33-8 Manufacturer in Ankleshwar [nigamfinechem.co.in]
- 4. 1-Methyl-cyclopropanemethanol | CAS 2746-14-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 1-methyl cyclopropane methanol, 2746-14-7 [thegoodsentscompany.com]
- 6. 2746-14-7 CAS MSDS (1-Methylcyclopropanemethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. phillysim.org [phillysim.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical properties of 1-Methylcyclopropanemethanol boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329797#physical-properties-of-1-methylcyclopropanemethanol-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com